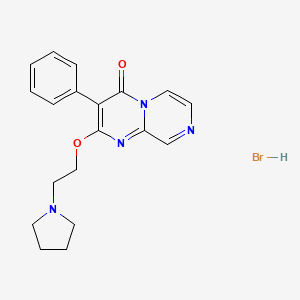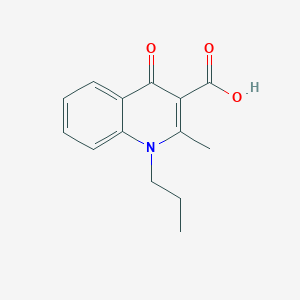
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide involves multiple stepsThe final step involves the formation of the monohydrobromide salt .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and purification systems to streamline the production process .
Analyse Chemischer Reaktionen
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide can be compared with other similar compounds, such as:
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Phenyl-substituted pyrazino[1,2-a]pyrimidin-4-ones: These compounds have a phenyl group attached to the core structure, similar to the compound .
Pyrrolidinyl-substituted pyrazino[1,2-a]pyrimidin-4-ones: These compounds have a pyrrolidinyl group attached to the core structure
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
21271-24-9 |
|---|---|
Molekularformel |
C19H21BrN4O2 |
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
3-phenyl-2-(2-pyrrolidin-1-ylethoxy)pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C19H20N4O2.BrH/c24-19-17(15-6-2-1-3-7-15)18(21-16-14-20-8-11-23(16)19)25-13-12-22-9-4-5-10-22;/h1-3,6-8,11,14H,4-5,9-10,12-13H2;1H |
InChI-Schlüssel |
WMERJWHXTWKRJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)

![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)


![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)





